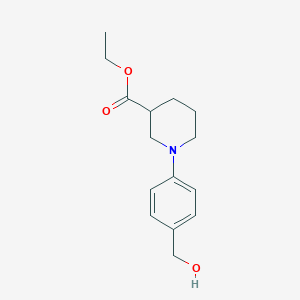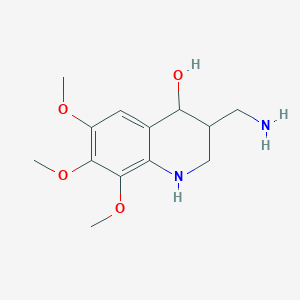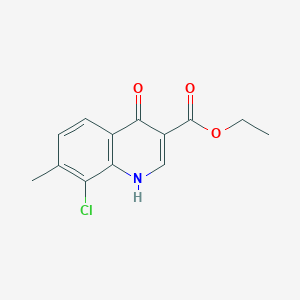
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a pyrrolidine ring and a hydroxymethyl group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated quinazoline derivative can react with a pyrrolidine derivative in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or its equivalents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, pyrrolidine derivatives, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Hydroxymethyl)pyrrolidin-1-yl)quinazoline: Lacks the methyl group at the 2-position of the quinazoline core.
2-Methylquinazolin-7-ol: Lacks the pyrrolidine ring and hydroxymethyl group.
Pyrrolidin-1-ylquinazoline: Lacks the hydroxymethyl group and the methyl group at the 2-position.
Uniqueness
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the combination of its structural features, which contribute to its specific biological activities. The presence of the hydroxymethyl group, pyrrolidine ring, and methyl group at the 2-position of the quinazoline core distinguishes it from other similar compounds and may enhance its binding affinity and selectivity for certain molecular targets.
Eigenschaften
CAS-Nummer |
646450-67-1 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-13-7-11(19)4-5-12(13)14(16-9)17-6-2-3-10(17)8-18/h4-5,7,10,18-19H,2-3,6,8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
KZLJYNKXGUXFKD-JTQLQIEISA-N |
Isomerische SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC[C@H]3CO |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



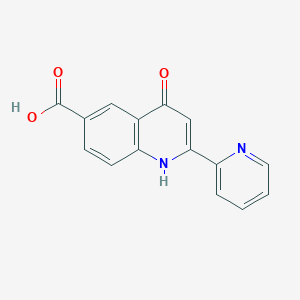


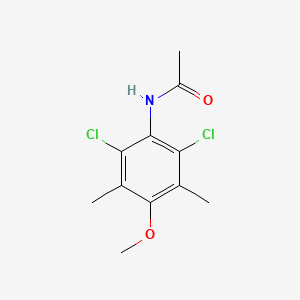


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)

